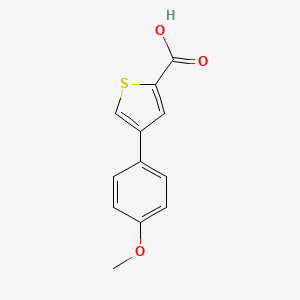
4-(chloromethyl)-5,7-dimethyl-2H-chromen-2-one
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(chloromethyl)-5,7-dimethyl-2H-chromen-2-one can be achieved through several methods. One common approach involves the chloromethylation of 5,7-dimethyl-2H-chromen-2-one. This reaction typically employs chloromethyl methyl ether or chlorosulfonic acid as the chloromethylating agents, in the presence of a Lewis acid catalyst such as zinc chloride or aluminum chloride . The reaction is carried out under mild conditions, often at temperatures ranging from 0°C to 25°C, to ensure high yields and minimize side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve efficiency. The use of environmentally friendly catalysts and solvents is also emphasized to reduce the environmental impact of the process .
Análisis De Reacciones Químicas
Types of Reactions
4-(chloromethyl)-5,7-dimethyl-2H-chromen-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or aldehydes under appropriate conditions.
Reduction Reactions: Reduction of the chromen-2-one core can lead to the formation of dihydro derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Catalytic hydrogenation using palladium on carbon or sodium borohydride in methanol are common methods.
Major Products
Substitution Reactions: Products include azido, thiocyanato, and amino derivatives of the original compound.
Oxidation Reactions: Products include carboxylic acids and aldehydes.
Reduction Reactions: Products include dihydro derivatives of the chromen-2-one core.
Aplicaciones Científicas De Investigación
4-(chloromethyl)-5,7-dimethyl-2H-chromen-2-one has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of various bioactive molecules, including potential anticancer and antimicrobial agents.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex organic molecules, including natural product analogs and pharmaceuticals.
Material Science: It is employed in the development of novel materials with specific optical and electronic properties.
Mecanismo De Acción
The mechanism of action of 4-(chloromethyl)-5,7-dimethyl-2H-chromen-2-one depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, including enzymes and receptors, to exert its biological effects. For example, it may inhibit the activity of certain enzymes by forming covalent bonds with active site residues through its chloromethyl group . The chromen-2-one core can also interact with biological macromolecules through hydrogen bonding and π-π stacking interactions .
Comparación Con Compuestos Similares
Similar Compounds
- 4-(chloromethyl)-7-methyl-2H-chromen-2-one
- 4-(chloromethyl)-5-methyl-2H-chromen-2-one
- 4-(chloromethyl)-6,7-dimethyl-2H-chromen-2-one
Uniqueness
4-(chloromethyl)-5,7-dimethyl-2H-chromen-2-one is unique due to the specific positioning of its methyl groups, which can influence its reactivity and interaction with other molecules. The presence of the chloromethyl group at the 4-position also provides a versatile handle for further functionalization, making it a valuable intermediate in organic synthesis .
Propiedades
IUPAC Name |
4-(chloromethyl)-5,7-dimethylchromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClO2/c1-7-3-8(2)12-9(6-13)5-11(14)15-10(12)4-7/h3-5H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAHMLRJDORGFNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=CC(=O)OC2=C1)CCl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60359102 | |
| Record name | 4-(chloromethyl)-5,7-dimethyl-2H-chromen-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60359102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41295-58-3 | |
| Record name | 4-(Chloromethyl)-5,7-dimethyl-2H-1-benzopyran-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41295-58-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(chloromethyl)-5,7-dimethyl-2H-chromen-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60359102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![2-[(2-Hydroxyethyl)amino]-5-nitrobenzonitrile](/img/structure/B1349391.png)
